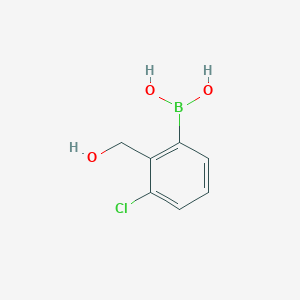

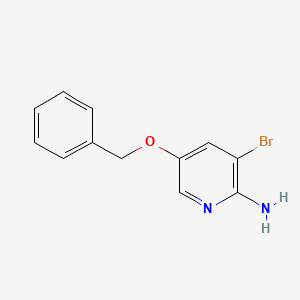

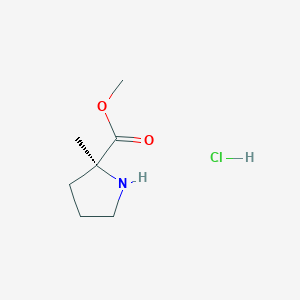

![molecular formula C5HBr2N3S B1457020 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 333432-27-2](/img/structure/B1457020.png)

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine

Overview

Description

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It can be used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) .

Synthesis Analysis

A safe and efficient synthesis of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .

Molecular Structure Analysis

The molecular formula of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is C5HBr2N3S . Its molecular weight is 294.96 g/mol .

Chemical Reactions Analysis

The versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution have been explored . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine include a molecular weight of 294.96 g/mol . Its XLogP3-AA is 2.4, and it has a topological polar surface area of 66.9 Ų .

Scientific Research Applications

Safe Synthesis and Reactions

4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, a derivative of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, has been synthesized safely and efficiently. This compound's selective aromatic nucleophilic substitution reactions and the ability to form stable S…η2-(N=N) bound chains in its alkylthio derivatives make it a candidate for designing liquid crystals (Chmovzh et al., 2018).

Liquid Crystalline Properties

Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles, including 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, have liquid crystalline properties due to their long alkyl chains. These properties are vital for materials used in displays and other optical applications (Chmovzh et al., 2021).

Applications in Electronics and Optics

Electrochromic Polymer Applications

Thiadiazolo[3,4-c]pyridine derivatives have been used as electron acceptors in the design of electrochromic polymers. These polymers display fast-switching times, high coloration efficiency, and low bandgaps, making them suitable for applications in smart windows, displays, and other devices where controlled light transmission is necessary (Ming et al., 2015).

Donor–Acceptor Systems for Electrochromics

The incorporation of thiadiazolo[3,4-c]pyridine in donor–acceptor systems has been shown to produce polymers with intriguing optical properties, including various colors and fast response times. These properties are beneficial for developing electrochromic devices with applications in energy-efficient smart windows and displays (Ming et al., 2015).

Applications in Solar Cells

Dye-Sensitized Solar Cells

Derivatives of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine have been used in the design of organic dyes for dye-sensitized solar cells. These dyes exhibit broad spectral absorption, including the NIR region, and show promising power conversion efficiencies. This makes them suitable candidates for solar energy harvesting applications (Mao et al., 2014).

Environmental Applications

Greenhouse Gas Uptake

Microporous organic polymers incorporating [1,2,5]-thiadiazolo-[3,4-c]-pyridine cores have demonstrated very high CO2 uptake and selectivity over N2. This characteristic can be utilized in environmental applications, such as carbon capture and storage, to mitigate the impact of greenhouse gases (Hussain et al., 2017).

Safety And Hazards

Future Directions

The compounds synthesized from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine allow us to get a glimpse of important building blocks for the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties . This makes these compounds promising for the design of liquid crystals .

properties

IUPAC Name |

4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2N3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHZIBSAFRVAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728849 | |

| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |

CAS RN |

333432-27-2 | |

| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

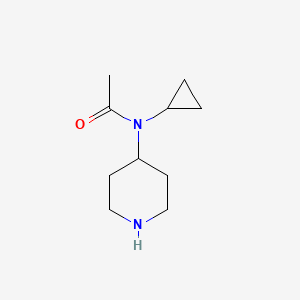

![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)

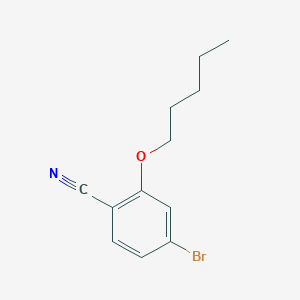

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)